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molecular formula C7H7NO2 B081397 3,4-(Methylenedioxy)aniline CAS No. 14268-66-7

3,4-(Methylenedioxy)aniline

Cat. No. B081397
M. Wt: 137.14 g/mol
InChI Key: XGNXYCFREOZBOL-UHFFFAOYSA-N
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Patent
US05728835

Procedure details

Using 3,4-methylenedioxyaniline (1.44 g, 10.5 mmol) and 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol), the procedure of Reference Example 11 was repeated to obtain 2.49 g (87.2%) of the title compound in the form of yellow crystals.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Yield
87.2%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.[N+:11]([C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1)([O-:13])=[O:12]>>[N+:11]([C:14]1[CH:15]=[CH:16][C:17]([C:18]([NH:6][C:5]2[CH:7]=[CH:8][C:9]3[O:10][CH2:1][O:2][C:3]=3[CH:4]=2)=[O:19])=[CH:21][CH:22]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC3=C(C=C2)OCO3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g
YIELD: PERCENTYIELD 87.2%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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